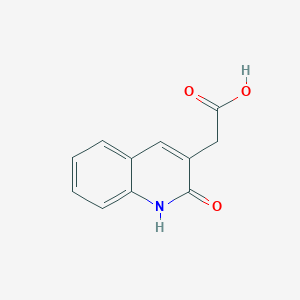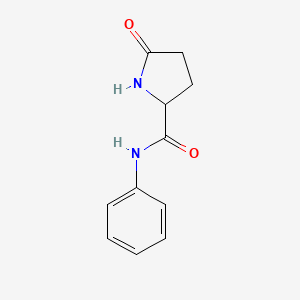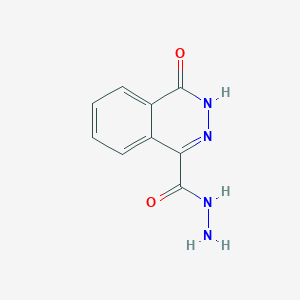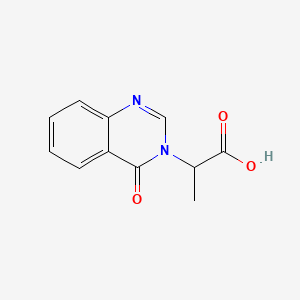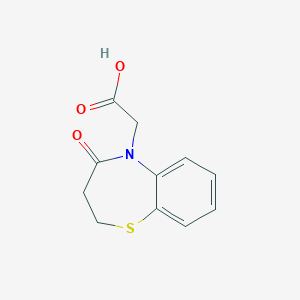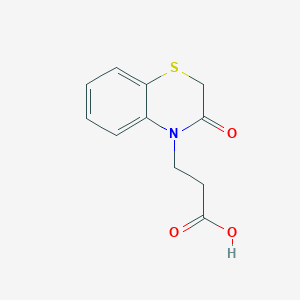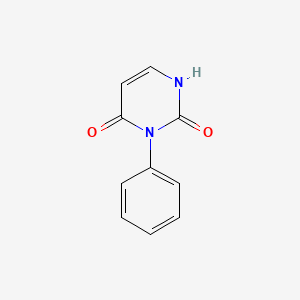
3-苯基嘧啶-2,4(1H,3H)-二酮
描述
3-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-phenylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
研究揭示了包括 3-苯基嘧啶-2,4(1H,3H)-二酮在内的新型衍生物的合成和测试,用于抗肿瘤活性。这些化合物已证明对各种癌细胞系具有显着的抑制作用,包括卵巢癌和肾癌细胞。值得注意的是,某些衍生物显示出对黑色素瘤细胞的显着抑制作用。先进的方法,如 ADME-T 和药效团预测,被用来研究抗肿瘤特性并识别对该活性至关重要的结构特征 (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010)。
合成和结构分析
该化合物已通过各种化学反应合成。例如,一项研究描述了通过多组分反应合成衍生物,然后使用光谱方法和 X 射线晶体学进行详细的分子结构确认。这项研究提供了对该化合物的分子排列及其在各个领域的潜在应用的见解 (Barakat, Ghabbour, Atef, Al-Majid, Islam, & Ali, 2016)。
新型合成方法
研究人员已经开发出新的方法来合成嘧啶衍生物,包括 3-苯基嘧啶-2,4(1H,3H)-二酮。这些方法涉及水性介质中的三组分反应,表明了一种对化学合成更环保的方法。还探讨了各种取代基对最终产物结构的影响,有助于更好地理解该化合物的合成 (Shi, Shi, & Rong, 2010)。
光解和光化学反应
对与 3-苯基嘧啶-2,4(1H,3H)-二酮密切相关的嘧啶二酮衍生物的光化学的研究揭示了光解后形成高反应性双环产物。这项研究提供了有关该化合物在光照下的行为及其在光化学过程中的潜在应用的宝贵见解 (Shorunov, Plutschack, Bermeshev, & Guzei, 2018)。
作用机制
Target of Action
Pyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases, including cdk2 , EGFR, Her2, VEGFR2 , and are involved in anti-neuroinflammatory activity .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit the activity of various kinases . They interact with these targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
For instance, they can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . They also exhibit cytotoxic activities against various cancer cell lines .
生化分析
Biochemical Properties
3-Phenylpyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The binding of 3-Phenylpyrimidine-2,4(1H,3H)-dione to CDKs can inhibit their activity, thereby affecting cell proliferation and growth .
Cellular Effects
The effects of 3-Phenylpyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDKs, 3-Phenylpyrimidine-2,4(1H,3H)-dione can induce cell cycle arrest, leading to reduced cell proliferation. Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 3-Phenylpyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDKs by binding to their active sites, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-Phenylpyrimidine-2,4(1H,3H)-dione can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to 3-Phenylpyrimidine-2,4(1H,3H)-dione can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Phenylpyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
3-Phenylpyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. Additionally, 3-Phenylpyrimidine-2,4(1H,3H)-dione can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 3-Phenylpyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 3-Phenylpyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Its localization can also affect its stability and degradation, impacting its overall efficacy .
属性
IUPAC Name |
3-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-7H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFXMAXNRIBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551427 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4260-40-6 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
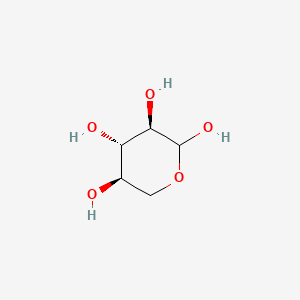

![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
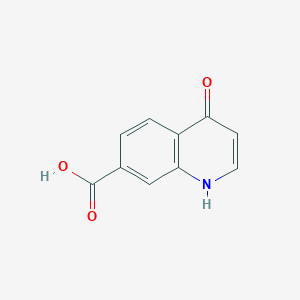
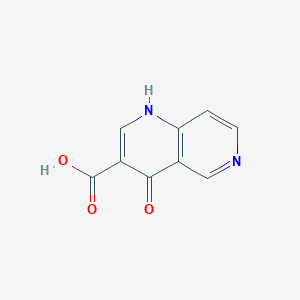

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)
